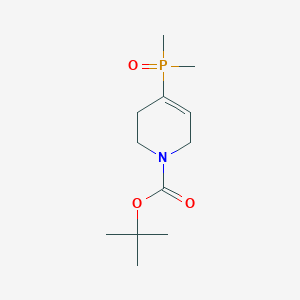
tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, a dimethylphosphoryl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with tert-butyl chloroformate and dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The tert-butyl and dimethylphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. Dihydropyridine derivatives are known for their activity as calcium channel blockers, which are used in the treatment of cardiovascular diseases. Research is ongoing to explore the specific biological activities of this compound .
Industry
In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In pharmacological studies, dihydropyridine derivatives are known to act on calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure, making these compounds useful in the treatment of hypertension .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Nicardipine: Used for its vasodilatory effects in the treatment of cardiovascular diseases.
Uniqueness
tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the dimethylphosphoryl group, which may impart distinct chemical and biological properties compared to other dihydropyridine derivatives. This uniqueness makes it a subject of interest for further research and potential therapeutic applications .
Properties
Molecular Formula |
C12H22NO3P |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
tert-butyl 4-dimethylphosphoryl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H22NO3P/c1-12(2,3)16-11(14)13-8-6-10(7-9-13)17(4,5)15/h6H,7-9H2,1-5H3 |
InChI Key |
JTPVHRCOCQRDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)
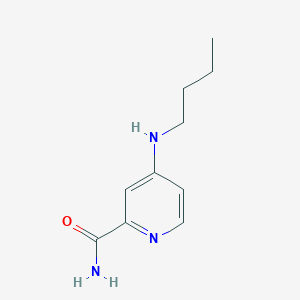
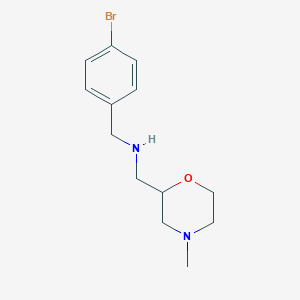
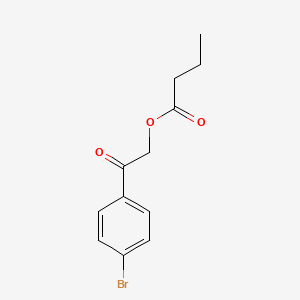
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)
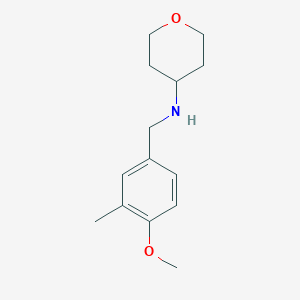
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
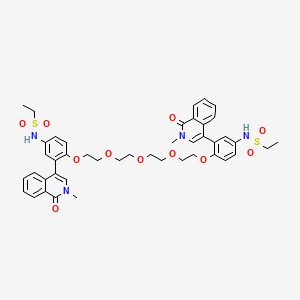
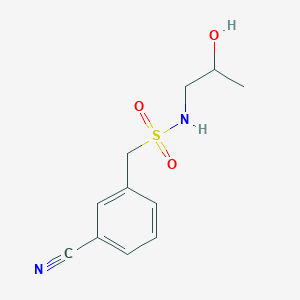
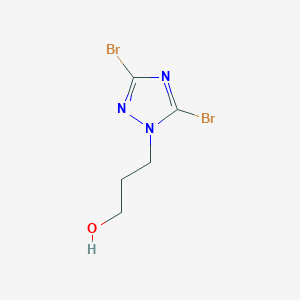
![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
